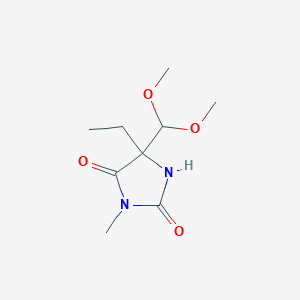
5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a dimethoxymethyl group, an ethyl group, and a methyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of ethyl isocyanate with 3-methyl-2,4-imidazolidinedione in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Another approach involves the use of dimethoxymethane as a starting material. Dimethoxymethane reacts with ethylamine and 3-methyl-2,4-imidazolidinedione under acidic conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of high-throughput screening techniques can also help in identifying the optimal conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products, azides.
Scientific Research Applications
5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also investigated for its role in enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It is being evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions.
At the molecular level, the compound can interfere with cellular pathways, affecting processes such as cell signaling, gene expression, and metabolic regulation. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: This compound is a nucleoside analog with antiviral activity. It shares the dimethoxymethyl group with 5-(Dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione but has a different core structure.
5-Methoxy-N,N-dimethyltryptamine: A tryptamine derivative with psychedelic properties. It shares the methoxy group but has a different overall structure and biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
CAS No. |
5469-85-2 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-5-ethyl-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O4/c1-5-9(7(14-3)15-4)6(12)11(2)8(13)10-9/h7H,5H2,1-4H3,(H,10,13) |
InChI Key |
HZHGQZQNBAKFBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















